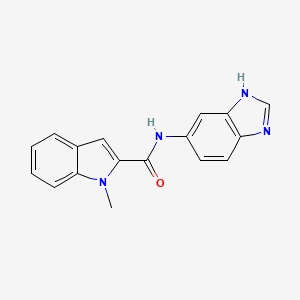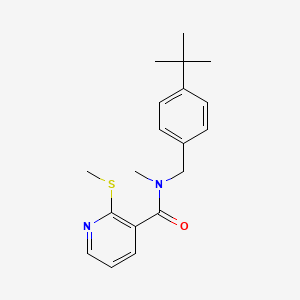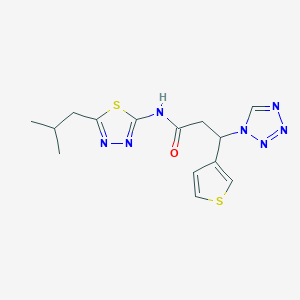
4-(4-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium is a chemical compound that belongs to the class of triazolium salts. This compound is characterized by the presence of a triazole ring substituted with 4-chlorobenzyl and 4-methylbenzyl groups. Triazolium salts are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium typically involves the reaction of 4-chlorobenzyl chloride with 4-methylbenzylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the triazole ring. The final product is obtained by quaternization of the triazole nitrogen with an alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
4-(4-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(4-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazole
- 4-(4-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-4-amine
Uniqueness
4-(4-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C17H17ClN3+ |
|---|---|
Poids moléculaire |
298.8 g/mol |
Nom IUPAC |
4-[(4-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-1,2,4-triazol-4-ium |
InChI |
InChI=1S/C17H17ClN3/c1-14-2-4-16(5-3-14)11-21-13-20(12-19-21)10-15-6-8-17(18)9-7-15/h2-9,12-13H,10-11H2,1H3/q+1 |
Clé InChI |
UCEBZPMEIHNMQQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CN2C=[N+](C=N2)CC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4'-(Methylthio)-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B13360440.png)
![1-[4-(difluoromethoxy)phenyl]-5-ethyl-N-[4-(methylsulfonyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13360444.png)
![5'-Amino-5-chloro-3'-methyl-1'-phenyl-1,1',2,4'-tetrahydro-2-oxospiro(indole-3,4'-pyrano[2,3-c]pyrazole)-6'-carbonitrile](/img/structure/B13360447.png)
![N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[g]indazol-3-amine](/img/structure/B13360458.png)


![6-[3-(Allyloxy)phenyl]-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360470.png)
![N-(3-chlorophenyl)-6-methyl-2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13360472.png)
![2-(2,3-Dihydro-9H-benzo[d]imidazo[1,2-a]imidazol-9-yl)-N,N-dimethylethan-1-amine](/img/structure/B13360478.png)



![3-[6-(5-Bromo-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13360516.png)
